N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-16-8-10-18(11-9-16)25-23(28)22(27)24-15-20(21-7-4-14-29-21)26-13-12-17-5-2-3-6-19(17)26/h2-11,14,20H,12-13,15H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXDSBHZNIWYCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan-2-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the indolin-1-yl intermediate: This step involves the formation of the indole ring, often through Fischer indole synthesis or other cyclization methods.
Coupling of intermediates: The furan-2-yl and indolin-1-yl intermediates are coupled using a suitable linker, such as an ethyl group, under controlled conditions.
Formation of the oxalamide linkage: The final step involves the reaction of the coupled intermediate with p-tolyl oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and purity. This might involve:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
“N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide” can undergo various chemical reactions, including:
Oxidation: The furan and indole rings can be oxidized under specific conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different reduced intermediates.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the synthesis of advanced materials or as a catalyst in specific reactions.
Mechanism of Action
The mechanism of action of “N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide” would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide
- N1-(2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide
- N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(phenyl)oxalamide
Uniqueness
The uniqueness of “N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide” lies in its combined structural features, which may confer specific chemical reactivity and biological activity not found in other similar compounds.
Biological Activity
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.
Chemical Structure and Synthesis
The compound features a complex structure consisting of a furan ring, an indole moiety, and an oxalamide linkage. The synthesis typically involves several key steps:
- Formation of the furan-2-yl intermediate : Achieved through cyclization reactions.
- Synthesis of the indolin-1-yl intermediate : Often through Fischer indole synthesis or similar methods.
- Coupling of intermediates : Using an ethyl group as a linker.
- Formation of the oxalamide linkage : Reaction with p-tolyl oxalyl chloride to yield the final product.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. This interaction may modulate enzymatic activity or influence signal transduction pathways, potentially leading to therapeutic effects.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. For instance, derivatives containing furan and indole rings have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative organisms .
| Compound | Activity | Target Organisms | Reference |
|---|---|---|---|
| This compound | Antimicrobial | Staphylococcus aureus, E. coli | |
| F8–B22 | Inhibitor | SARS-CoV-2 Main Protease |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of related compounds. For example, compounds derived from furan and indole structures exhibited low cytotoxicity with CC50 values exceeding 100 μM in Vero and MDCK cells, suggesting a favorable safety profile for further development .
Study 1: Antiviral Activity
A study focused on the antiviral properties of compounds structurally related to this compound demonstrated significant inhibition of SARS-CoV-2 main protease with IC50 values in the low micromolar range (e.g., 1.55 μM for F8–B22) . This suggests potential applications in treating viral infections.
Study 2: Structure-Activity Relationship (SAR)
Another investigation explored the structure-activity relationship of various derivatives, noting that modifications in substituents significantly impacted inhibitory potency against target enzymes. The presence of specific functional groups was crucial for maintaining biological activity.
Q & A
Q. What are the common synthetic routes for N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide?
The synthesis typically involves a multi-step approach:
- Furan-2-yl intermediate formation : Reacting furan derivatives (e.g., 2-furoyl chloride) with ethylenediamine analogs under anhydrous conditions.
- Indole functionalization : Introducing the indolin-1-yl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
- Oxalamide backbone assembly : Condensation of oxalic acid derivatives with the pre-functionalized intermediates using carbodiimide coupling agents (e.g., DCC). Analytical methods like TLC, NMR, and LC-MS are critical for monitoring reaction progress and purity .
Q. How is the compound structurally characterized in academic research?
Key techniques include:
- Spectroscopy : H/C NMR for confirming substituent connectivity and stereochemistry.
- X-ray crystallography : Resolving 3D molecular geometry (e.g., using SHELX software for refinement) .
- Mass spectrometry : Validating molecular weight and fragmentation patterns.
- IR spectroscopy : Identifying functional groups like amide C=O stretches (~1650 cm) .
Q. What initial biological assays are employed to evaluate its activity?
- In vitro enzyme inhibition : Testing against targets like kinases or proteases using fluorescence-based assays.
- Molecular docking : Screening against protein databases (e.g., PDB) to predict binding modes and affinity .
- Cytotoxicity assays : Assessing cell viability in cancer lines (e.g., MTT assay) to prioritize lead optimization .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity for scalability?
Methodological improvements include:
- Solvent optimization : Switching from DMF to THF to reduce side reactions.
- Catalyst screening : Testing Pd-based catalysts for coupling efficiency.
- Purification techniques : Using preparative HPLC or recrystallization in ethanol/water mixtures to achieve >95% purity .
Q. How to resolve contradictions in structure-activity relationship (SAR) data?
Strategies involve:
- Comparative molecular docking : Analyzing binding poses of analogs with divergent activities (e.g., furan vs. thiophene derivatives) .
- Site-directed mutagenesis : Modifying protein residues to validate hypothesized binding pockets.
- Free-energy perturbation (FEP) simulations : Quantifying the impact of substituent changes on binding affinity .
Q. What advanced techniques are used to study metabolic stability?
- In vitro microsomal assays : Incubating the compound with liver microsomes and analyzing degradation via LC-MS/MS.
- Isotope labeling : Tracking metabolic pathways using C-labeled analogs.
- CYP450 inhibition studies : Identifying enzyme interactions to predict drug-drug interactions .
Methodological Notes
- Contradiction Analysis : Discrepancies between computational docking and experimental IC values may arise from solvent effects or protein flexibility. Use molecular dynamics (MD) simulations to account for conformational changes .
- Thermal Stability : Differential scanning calorimetry (DSC) can assess decomposition temperatures (>200°C for this compound) to guide storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
